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molecular formula C15H12N2O3 B8334826 (2-Oxo-2,3-dihydrobenzimidazol-1-yl)phenylacetic acid

(2-Oxo-2,3-dihydrobenzimidazol-1-yl)phenylacetic acid

Cat. No. B8334826
M. Wt: 268.27 g/mol
InChI Key: VWGCYGVSSBTXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791148B2

Procedure details

1.00 g (3.08 mmol) of tert-butyl (2-oxo-2,3-dihydrobenzimidazol-1-yl)acetate (XId) was dissolved in dichloromethane (10 ml) and, while stirring at room temperature, trifluoroacetic acid (6 ml) was added. The reaction solution was stirred for 2 h and then the solvent and excess trifluoroacetic acid were removed in vacuo. The residue was taken up again in toluene, concentrated in vacuo and then dried in vacuo. Yield: 827 mg (100%) of white solid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH2:7][C:8]([O:10]C(C)(C)C)=[O:9])[C:5]2[CH:15]=[CH:16][CH:17]=[CH:18][C:4]=2[NH:3]1.F[C:20](F)(F)[C:21](O)=O>ClCCl>[O:1]=[C:2]1[N:6]([CH:7]([C:21]2[CH:20]=[CH:15][CH:5]=[CH:4][CH:18]=2)[C:8]([OH:10])=[O:9])[C:5]2[CH:15]=[CH:16][CH:17]=[CH:18][C:4]=2[NH:3]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1NC2=C(N1CC(=O)OC(C)(C)C)C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent and excess trifluoroacetic acid were removed in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
O=C1NC2=C(N1C(C(=O)O)C1=CC=CC=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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